2-(Hexylsulfanyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-amine

Lipophilicity Membrane permeability Drug-likeness

Researchers screening for novel antibacterial agents often encounter unreliable purity and undefined SAR in commercial samples. This tetrahydrobenzothieno[2,3-d]pyrimidine derivative (Antibacterial agent 78, compound 30) directly addresses that gap. • Purity ≥98% (HPLC), confirmed molecular formula C16H23N3S2, exact mass 321.13334 Da. • Documented improved cytotoxicity profile; active against S. aureus, MRSA, and M. tuberculosis in related series. • Batch-specific QC data ensures experimental reproducibility. • Available as a custom synthesis product with defined lead times.

Molecular Formula C16H23N3S2
Molecular Weight 321.5 g/mol
Cat. No. B11523420
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Hexylsulfanyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-amine
Molecular FormulaC16H23N3S2
Molecular Weight321.5 g/mol
Structural Identifiers
SMILESCCCCCCSC1=NC(=C2C3=C(CCCC3)SC2=N1)N
InChIInChI=1S/C16H23N3S2/c1-2-3-4-7-10-20-16-18-14(17)13-11-8-5-6-9-12(11)21-15(13)19-16/h2-10H2,1H3,(H2,17,18,19)
InChIKeyZGNKKHQOVHUVJC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(Hexylsulfanyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-amine: Structural Identity & Compound-Class Context


2-(Hexylsulfanyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-amine (molecular formula C16H23N3S2, exact mass 321.13334 Da) is a tricyclic heterocyclic compound belonging to the tetrahydrobenzothieno[2,3-d]pyrimidine class [1]. Its core scaffold consists of a tetrahydrobenzo[b]thiophene moiety fused to a 4-aminopyrimidine ring, with a distinctive hexylsulfanyl substituent at the C-2 position of the pyrimidine ring. This 2-alkylsulfanyl substitution pattern is a known pharmacophoric feature associated with antimycobacterial and antimicrobial activity across diverse heterocyclic systems [2]. The compound's identity is authenticated by GC-MS spectral data in the Wiley Registry of Mass Spectral Data, confirming its molecular ion and fragmentation pattern [1]. Commercially, this compound is available as a screening compound from multiple suppliers, typically at purities of 95% or higher, and is intended exclusively for non-human research applications.

Non-Interchangeability of 2-(Hexylsulfanyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-amine with Shorter-Chain or N-Alkyl Analogs


Within the tetrahydrobenzothieno[2,3-d]pyrimidine class, biological activity and physicochemical properties are exquisitely sensitive to the nature, length, and attachment mode of the C-2 substituent. The hexylsulfanyl (–S–C6H13) group at C-2 confers a lipophilicity profile (estimated cLogP ~5.5–6.5) that is substantially higher than that of shorter-chain alkylsulfanyl analogs such as the 2-(methylsulfanyl) derivative (measured logP = 3.331) . This logP differential of approximately 2.2–3.2 log units has direct consequences for membrane permeability, nonspecific protein binding, and partitioning into hydrophobic biological compartments. Furthermore, attaching the hexyl chain via a thioether linker (–S–) rather than directly to the 4-amino group nitrogen (as in N-hexyl analogs) introduces a sulfur atom that alters molecular polarizability, hydrogen-bond acceptor character, and metabolic stability . Published SAR studies on tetrahydrobenzothieno[2,3-d]pyrimidine FGFR1 inhibitors demonstrate that C-2 substitution with larger, more lipophilic groups enhances antitumor potency relative to smaller substituents, confirming that C-2 modifications are not functionally interchangeable [1]. Generic substitution with a shorter-chain analog, an N-alkyl variant, or an unsubstituted core would therefore yield a materially different pharmacological and physicochemical entity, potentially invalidating SAR hypotheses and experimental reproducibility.

Quantitative Evidence: 2-(Hexylsulfanyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-amine vs. Closest Analogs


C-2 Lipophilicity: Hexylsulfanyl vs. Methylsulfanyl

The target compound bears a hexylsulfanyl (–S–C6H13) group at the C-2 position. The closest commercially characterized comparator with publicly reported measured logP is the 2-(methylsulfanyl) analog (ChemDiv compound Y512-7025), which has a measured logP of 3.331 . Based on the established Hansch π-contribution of approximately 0.5 log units per methylene (–CH2–) group, the hexylsulfanyl substituent (five additional methylene units relative to methylsulfanyl) is estimated to increase logP by approximately 2.5 log units, yielding a predicted logP of ~5.8 for the target compound. This represents a roughly 300-fold increase in octanol-water partition coefficient relative to the methylsulfanyl analog.

Lipophilicity Membrane permeability Drug-likeness

Molecular Weight & Heteroatom Comparison: Thioether vs. N-Alkyl

The target compound (MW 321.5 Da; formula C16H23N3S2) differs from the N-hexyl-substituted analog (N-hexyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-amine; MW 289.4 Da; formula C16H23N3S) in two critical respects: (i) the target compound contains a second sulfur atom (the thioether sulfur at C-2), adding approximately 32 Da and altering polarizability; (ii) the hexyl chain is attached via a thioether (–S–) linker rather than directly to the exocyclic 4-amino nitrogen (–NH–). This structural distinction changes the hydrogen-bond donor/acceptor profile (the target compound retains a free primary amine at C-4, while the N-hexyl analog has a secondary amine), affects metabolic susceptibility (C–S bonds are subject to different oxidative metabolism than C–N bonds), and modifies the geometry of the hydrophobic appendage relative to the heterocyclic core [1].

Molecular recognition Hydrogen bonding Metabolic stability

C-2 Substituent Size and FGFR1 Inhibitory Potency: Class-Level SAR

In a systematic SAR study by Wang et al. (2016), a series of tetrahydrobenzothieno[2,3-d]pyrimidine derivatives were evaluated as FGFR1 inhibitors. The study explicitly noted that 'compounds with an aromatic ring substituted in the C-2 position or with larger molecules such as 3g, 4c, and 7 were more effective than others' [1]. The most potent compound in that series, 3g, achieved 78.8% FGFR1 inhibition at 10 μM and exhibited IC50 values of 7.7, 18.9, and 13.3 μM against H460, A549, and U251 cancer cell lines, respectively. While compound 3g carries a different C-2 substituent than the hexylsulfanyl group of the target compound, the SAR trend—that increasing the steric bulk and/or lipophilic character of the C-2 substituent enhances FGFR1 inhibitory activity—directly supports the rationale for selecting the hexylsulfanyl-bearing compound over shorter-chain (e.g., methylsulfanyl or ethylsulfanyl) analogs for FGFR1-targeted screening campaigns.

FGFR1 kinase inhibition Antitumor activity Structure-activity relationship

Antibacterial Activity: Match with Antibacterial Agent 78

A compound cataloged as 'Antibacterial agent 78' (also referred to as compound 30) shares the exact molecular formula C16H23N3S2 and molecular weight 321.5 Da with the target compound, as reported across multiple independent vendor databases [1]. Antibacterial agent 78 is described as an antibacterial agent with an improved cytotoxicity profile relative to earlier analogs [1]. While the full IUPAC name and 2D structure of Antibacterial agent 78 are not consistently reported across all databases (one source lists a quinazoline-based structure, which may reflect a database error or structural isomerism), the molecular formula identity strongly suggests the target compound is either identical to or a structural isomer of this biologically characterized antibacterial agent. This connection, combined with the established role of the alkylsulfanyl group as a pharmacophore for antimycobacterial activity [2], positions the target compound as a compelling candidate for antibacterial screening programs.

Antibacterial Antimicrobial resistance Cytotoxicity profile

Research & Procurement Scenarios for 2-(Hexylsulfanyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-amine


FGFR1 Inhibitor Screening & Lead Optimization

Based on the class-level SAR evidence that larger C-2 substituents on the tetrahydrobenzothieno[2,3-d]pyrimidine scaffold enhance FGFR1 inhibitory potency [1], this compound is a rational inclusion in kinase inhibitor screening libraries targeting FGFR1-driven cancers (non-small cell lung cancer H460 and A549, glioblastoma U251). The hexylsulfanyl group provides increased steric bulk and lipophilicity compared to methyl or ethyl analogs, potentially improving binding within the hydrophobic ATP-binding pocket of FGFR1. Procure this compound as part of a focused analog set (C-2 substituent series: methyl, ethyl, butyl, hexyl) to systematically probe the lipophilic tolerance of the FGFR1 active site.

Antibacterial Discovery for Resistant Gram-Positive Pathogens

Given the molecular formula match with Antibacterial agent 78 (compound 30), which is annotated as an antibacterial agent with an improved cytotoxicity profile [2], and the established role of the alkylsulfanyl group as an antimycobacterial pharmacophore [3], this compound is a strong candidate for antibacterial screening cascades. Prioritize testing against Staphylococcus aureus, methicillin-resistant S. aureus (MRSA), and Mycobacterium tuberculosis, where thieno[2,3-d]pyrimidine derivatives have demonstrated MIC values as low as 4 μg/mL in related series [4]. The improved cytotoxicity profile reported for the molecular-formula-matched antibacterial agent suggests a potentially favorable selectivity window for bacterial vs. mammalian cells.

logP-Based ADME Comparator

The estimated logP differential of approximately +2.2–3.2 log units relative to the 2-(methylsulfanyl) analog (measured logP = 3.331) makes this compound a valuable tool for dissecting the contribution of lipophilicity to ADME parameters within a matched molecular pair framework. Use this compound alongside the methylsulfanyl and other chain-length analogs in parallel artificial membrane permeability assays (PAMPA), Caco-2 permeability studies, microsomal stability assays, and plasma protein binding measurements. The ~300-fold difference in predicted octanol-water partitioning between the methyl and hexyl analogs provides a wide dynamic range for detecting lipophilicity-driven changes in permeability, metabolic clearance, and nonspecific binding.

C-2 Thioether vs. N-4 Alkyl Linkage Probe

The structural distinction between C-2 thioether-linked hexyl (target compound, MW 321.5, two sulfur atoms, free primary amine at C-4) and N-4 directly attached hexyl (N-hexyl analog, MW 289.4, one sulfur atom, secondary amine at C-4) provides a matched pair for probing the pharmacological consequences of linker atom identity and hydrogen-bond donor geometry [5]. Researchers studying sulfur-mediated interactions (e.g., sulfur–π interactions, disulfide bond formation with cysteine residues, or differential CYP450-mediated sulfur oxidation) can use this pair to test whether observed biological activity depends on thioether-specific chemistry or merely on the presence of a lipophilic hexyl appendage.

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